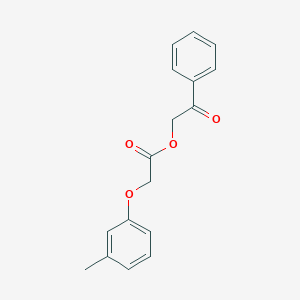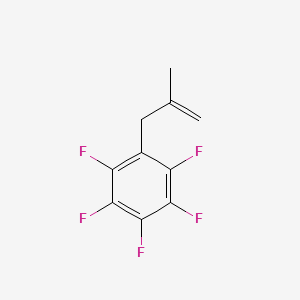
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms and an alkyl group attached to the benzene ring makes it a compound of interest in various fields of research and industry. The unique properties imparted by the fluorine atoms, such as increased stability and reactivity, make this compound valuable in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene typically involves the introduction of fluorine atoms onto a benzene ring followed by the addition of the alkyl group. One common method is the direct fluorination of benzene derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The alkyl group can be introduced through Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The alkylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The alkyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the fluorine atoms.
Oxidation: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Reduction: Compounds with fewer fluorine atoms or reduced alkyl groups.
科学研究应用
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential use in drug discovery and development due to the bioactive properties imparted by the fluorine atoms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of fluorinated drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
作用机制
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of an alkyl group.
2,3,4,5,6-Pentafluorostyrene: Contains a styrene group instead of an alkyl group.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Contains a different ester group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene is unique due to the combination of multiple fluorine atoms and an alkyl group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it valuable in various applications.
属性
| 116212-41-0 | |
分子式 |
C10H7F5 |
分子量 |
222.15 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentafluoro-6-(2-methylprop-2-enyl)benzene |
InChI |
InChI=1S/C10H7F5/c1-4(2)3-5-6(11)8(13)10(15)9(14)7(5)12/h1,3H2,2H3 |
InChI 键 |
OHUTZKUDJJPITJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC1=C(C(=C(C(=C1F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


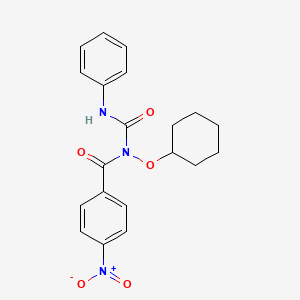

![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/no-structure.png)
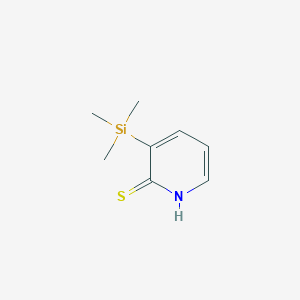

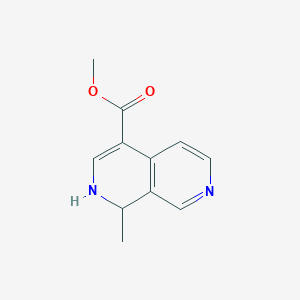
![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
